molecular formula C24H25FN2O5 B10835057 Fempa CAS No. 1207345-43-4

Fempa

Cat. No.: B10835057
CAS No.: 1207345-43-4
M. Wt: 440.5 g/mol
InChI Key: WDCDJYGFOQXTQD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Fempa involves the incorporation of the radioactive isotope fluorine-18 into the molecular structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Fempa undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Mechanism of Action

Fempa exerts its effects by binding to the 18-kDa translocator protein (TSPO) located in the mitochondrial membrane. TSPO is involved in various cellular processes, including the transport of cholesterol into mitochondria, which is a critical step in steroid synthesis. By binding to TSPO, this compound can modulate these processes and serve as a marker for imaging studies .

Comparison with Similar Compounds

Fempa is part of a class of compounds known as TSPO radioligands. Similar compounds include:

    [11C]PBR28: Another TSPO radioligand used in PET imaging studies.

    [18F]DPA-714: A fluorine-18 labeled TSPO radioligand with similar applications in neuroinflammation imaging.

    [18F]FEPPA: Another fluorine-18 labeled TSPO radioligand used in imaging studies.

This compound’s uniqueness lies in its high binding affinity and favorable pharmacokinetic properties, making it a valuable tool for imaging studies in various pathological conditions.

Properties

CAS No.

1207345-43-4

Molecular Formula

C24H25FN2O5

Molecular Weight

440.5 g/mol

IUPAC Name

N-[[2-(2-fluoroethoxy)-5-methoxyphenyl]methyl]-N-[2-(4-methoxyphenoxy)pyridin-3-yl]acetamide

InChI

InChI=1S/C24H25FN2O5/c1-17(28)27(16-18-15-21(30-3)10-11-23(18)31-14-12-25)22-5-4-13-26-24(22)32-20-8-6-19(29-2)7-9-20/h4-11,13,15H,12,14,16H2,1-3H3

InChI Key

WDCDJYGFOQXTQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(N=CC=C2)OC3=CC=C(C=C3)OC

Origin of Product

United States

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